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of RNA Splicing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Uhmcep1

Cat. No.: B12396136

UHMCP1 is a chemical probe that has been identified as an inhibitor of protein-protein
interactions involving the U2AF Homology Motif (UHM). Its primary effect on gene expression is
mediated through the disruption of the spliceosome, the cellular machinery responsible for RNA
splicing.

Mechanism of Action

UHMCP1 functions by preventing the interaction between the splicing factors SF3b155 and
U2AF65 (also known as U2AF2).[1] This interaction is crucial for the early steps of spliceosome
assembly at the 3' splice site of introns. UHMCP1 achieves this by binding to the hydrophobic
pocket of the UHM domain of U2AF65.[1][2] By disrupting the U2AF65/SF3B1 interaction,
UHMCP1 impacts RNA splicing and, consequently, the viability of cancer cells.[2] This makes
UHMCP1 an interesting compound for targeting an UHM domain with potential anticancer
properties.[1]

Impact on Gene Expression

The primary impact of UHMCP1 on gene expression is the alteration of alternative splicing
patterns. By inhibiting the normal function of the spliceosome, UHMCP1 can lead to changes in
which exons are included or excluded from the final messenger RNA (mRNA) transcripts. This
results in the production of different protein isoforms, which can have varied functions, or can
lead to non-functional proteins, affecting cellular processes and viability. Studies have shown
that UHMCP1 can induce changes in the splicing patterns of specific genes in cell-based
assays.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b12396136?utm_src=pdf-interest
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34520118/
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34520118/
https://www.researchgate.net/figure/Perturbations-of-UHM-ULM-interactions-by-small-molecules-in-a-microplate-competition_fig4_354588886
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://www.researchgate.net/figure/Perturbations-of-UHM-ULM-interactions-by-small-molecules-in-a-microplate-competition_fig4_354588886
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34520118/
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative Data

The following table summarizes quantitative data related to the activity of UHMCP1 and its

analogs.
Target UHM .
Compound . IC50 (pM) Cell Line Effect
Domain
Induces changes
UHMCP1 U2AF2-UHM ~30 HEK293 in splicing
patterns
UHMCP1 SPF45-UHM 74.85+6.18 - Inhibits binding
Selectively
SF1-8 (related K562-
o U2AF1-UHM 59.33 £ 0.02 decreases cell
UHM inhibitor) U2AF1S34F o
viability
AP232
Leukemia cell ] o
(UHMCP1 U2AF1-UHM - i Antitumor activity
ines
derivative)

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

This protocol outlines a general procedure for assessing the effect of a small molecule inhibitor
like UHMCP1 on cell viability.

o Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Prepare serial dilutions of the inhibitor (e.g., UHMCP1) in culture
medium. Remove the old medium from the cells and add the medium containing the different
concentrations of the inhibitor. Include appropriate controls (vehicle-only and no treatment).

¢ Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a 5% CO2
incubator.
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» Reagent Addition:

o For MTT: Add MTT solution to each well to a final concentration of 0.45 mg/ml and
incubate for 1-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO) to
dissolve the formazan crystals.

o For MTS: Add MTS solution containing an electron coupling reagent to each well and
incubate for 1-4 hours at 37°C.

e Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g.,
570 nm for MTT, 490 nm for MTS) using a microplate reader.

o Data Analysis: Subtract the background absorbance, and plot the percentage of cell viability
against the logarithm of the inhibitor concentration to determine the IC50 value.

This protocol provides a high-level overview of the steps involved in analyzing alternative
splicing changes induced by a compound like UHMCP1.

» Experimental Design: Treat cells with UHMCP1 at a specific concentration and for a defined
duration. Include control (untreated) samples.

o RNA Extraction: Isolate total RNA from both treated and control cells, ensuring high quality
and integrity.

 Library Preparation: Prepare RNA-Seq libraries. This typically involves poly(A) selection of
MRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters. A
double-random priming strategy can be used to generate strand-specific information.

e Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
o Data Analysis:
o Read Alignment: Align the sequencing reads to a reference genome.

o Splicing Analysis: Use bioinformatics tools (e.g., MISO, ALEXA-Seq) to identify and
quantify alternative splicing events (e.g., exon skipping, intron retention) by analyzing
reads that map to exon-exon junctions.
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o Visualization: Use a genome browser to visually inspect the read alignments and confirm
changes in splicing patterns for specific genes of interest.

Mandatory Visualization
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Caption: Mechanism of UHMCP1-mediated splicing inhibition.

Section 2: PBRM1 - A Core Component of the PBAF
Chromatin Remodeling Complex

PBRM1 (Polybromo-1), also known as BAF180, is a key subunit of the PBAF (Polybromo-
associated BRG1/BRM-associated factor) complex, which is a type of SWI/SNF chromatin
remodeling complex. PBRML1 is one of the most frequently mutated genes in certain cancers,
particularly clear cell renal cell carcinoma (ccRCC).

Mechanism of Action

The PBAF complex, containing PBRML1, utilizes the energy from ATP hydrolysis to remodel
chromatin by mobilizing and repositioning nucleosomes. This process alters the accessibility of
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DNA to transcription factors and the transcriptional machinery, thereby activating or repressing
gene expression. PBRML1 itself contains six bromodomains that can bind to acetylated lysines
on histones, such as H3K27ac, which is a mark of active gene transcription. This suggests a
role for PBRM1 in targeting the PBAF complex to specific genomic loci. In some contexts,
transcription factors like PAX8 recruit the PBRM1/PBAF complex to activate target genes. The
second and fourth bromodomains of PBRM1 have also been shown to bind nucleic acids,
particularly double-stranded RNA, which may help facilitate its association with chromatin.

Impact on Gene Expression

As a tumor suppressor, PBRM1 is involved in the regulation of genes related to several key
cellular processes. Re-expression of PBRML1 in deficient ccRCC cell lines leads to the
upregulation of genes involved in cellular adhesion, carbohydrate metabolism, apoptosis, and
response to hypoxia. Conversely, it leads to the downregulation of genes involved in cell
division. Loss of PBRM1 has been shown to result in increased H3K4me3 peaks at the
promoters of genes associated with retinoic acid biosynthesis and signaling, leading to their
transcriptional activation. One such target gene that is consistently upregulated with PBRM1
loss is ALDH1AL. Furthermore, PBRML1 has been implicated in regulating the expression of cell
adhesion genes, which are important for cellular structure and signaling.

Quantitative Data

The following table summarizes quantitative data related to PBRM1's impact on gene
expression and its genomic binding.
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Experimental

Cell TypelCondition Finding Quantitative Detail
Approach
97 genes in 2D
ccRCC cells with Upregulation of cell culture, 45 of which
RNA-Seq . .
PBRML1 re-expression  adhesion genes were also upregulated
in 3D culture
ChIP-S PBRM1 knockdown in  Changes in H3K4me3 1,420 gained peaks
-Se
a 786-0 cells peaks and 259 lost peaks
Association with
proximal regulatory
PBRM1 occupancy at ]
PBRML1 ChIP-Seq ccRCC cells regions of 8 out of 45

regulatory regions

upregulated cell

adhesion genes

PBRM1 ChIP-Seq

Progenitor vs.
Differentiated Cells

PBRM1 peak
distribution

17,527 total peaks,
with the majority being
stable between the

two cell states

Experimental Protocols

This protocol provides a general workflow for performing ChiP-seq to identify the genome-wide

binding sites of a protein like PBRML1.

e Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

e Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of

200-700 bp, typically by sonication or enzymatic digestion.

e Immunoprecipitation (IP):

o Incubate the sheared chromatin with a specific antibody against the protein of interest

(e.g., anti-PBRM1). An IgG antibody should be used as a negative control.

o Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
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o Wash the beads to remove non-specifically bound chromatin.

o Reverse Cross-linking and DNA Purification: Elute the complexes from the beads and
reverse the cross-links by heating. Purify the DNA.

» Library Preparation: Prepare a sequencing library from the purified ChIP DNA and an input
control sample (sheared chromatin that did not undergo IP). This involves end-repair, A-
tailing, and ligation of sequencing adapters.

e Sequencing: Sequence the libraries on a high-throughput sequencing platform.
o Data Analysis:
o Alignment: Align the sequencing reads to a reference genome.

o Peak Calling: Identify regions of the genome with significant enrichment of reads in the IP
sample compared to the input control. These regions are the putative binding sites of the
protein.

o Downstream Analysis: Annotate the peaks to nearby genes and perform pathway analysis
to understand the biological functions of the target protein.

Mandatory Visualizations

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chromatin Regulation

Transcription Factor (e.g., PAX8) DNA

Is a subunit of

PBAF Complex

Closed Chromatin
(Gene Inaccessible)

Open Chromatin
(Gene Accessible)

Allows binding

Gene Expression Outcome

Y

Transcription Machinery

Activates/Represses

Target Gene Expression
(e.g., Cell Adhesion, Metabolism

Click to download full resolution via product page

Caption: Role of the PBRM1-containing PBAF complex in gene regulation.
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Caption: Experimental workflow for ChlP-Seq.
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Conclusion

In summary, the term "Uhmcpl1" can refer to two distinct molecules with different mechanisms
for regulating gene expression. UHMCP1, the small molecule inhibitor, acts post-
transcriptionally by disrupting the splicing machinery, leading to altered mRNA isoforms. In
contrast, PBRML1 is a protein that functions at the chromatin level as part of the PBAF complex
to directly influence the accessibility of genes for transcription. Both are significant in the
context of cancer research, with UHMCP1 representing a potential therapeutic strategy for
targeting splicing-dependent cancers, and PBRM1 being a key tumor suppressor whose loss
has profound effects on the transcriptome of cancer cells. This guide provides the foundational
technical details for researchers interested in either of these important molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://www.benchchem.com/product/b12396136?utm_src=pdf-body
https://www.benchchem.com/product/b12396136?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/34520118/
https://pubmed.ncbi.nlm.nih.gov/34520118/
https://www.researchgate.net/figure/Perturbations-of-UHM-ULM-interactions-by-small-molecules-in-a-microplate-competition_fig4_354588886
https://www.benchchem.com/product/b12396136#uhmcp1-s-impact-on-gene-expression-regulation
https://www.benchchem.com/product/b12396136#uhmcp1-s-impact-on-gene-expression-regulation
https://www.benchchem.com/product/b12396136#uhmcp1-s-impact-on-gene-expression-regulation
https://www.benchchem.com/product/b12396136#uhmcp1-s-impact-on-gene-expression-regulation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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